![molecular formula C6H9BrClN3 B3026928 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride CAS No. 1188265-60-2](/img/structure/B3026928.png)

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Übersicht

Beschreibung

The compound 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a derivative of imidazo[1,5-a]pyrazine, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and is often explored for pharmaceutical applications. The presence of bromine suggests potential reactivity that could be useful in further chemical modifications.

Synthesis Analysis

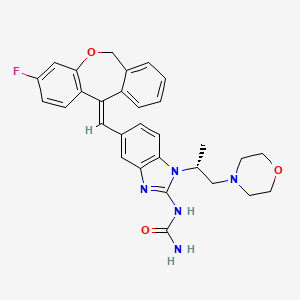

The synthesis of related imidazo[1,5-a]pyrazine derivatives has been reported in the literature. For instance, novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been synthesized as potent dual orexin receptor antagonists, where the core skeleton was modified to optimize potency and brain penetration . Although the exact synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is not detailed, the methodologies used for similar compounds involve multistep synthetic routes, often starting with nucleophilic substitution reactions followed by cyclization and further functional group modifications .

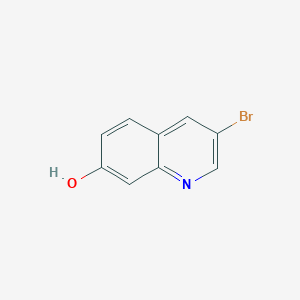

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyrazine derivatives is characterized by a fused bicyclic ring system that includes nitrogen atoms at strategic positions, which can influence the compound's electronic properties and binding affinities. The substitution of hydrogen atoms or other functional groups at various positions on the ring system can significantly alter the compound's biological activity and pharmacokinetic properties .

Chemical Reactions Analysis

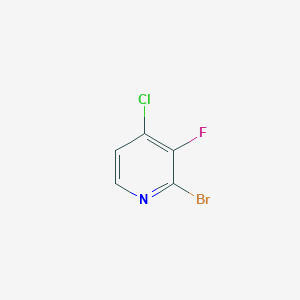

Compounds like 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions due to the presence of reactive functional groups. Bromine atoms are particularly reactive and can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups or the formation of new carbon-heteroatom bonds. The imidazo[1,5-a]pyrazine core can also be modified through reactions like the Groebke–Blackburn–Bienaymé multicomponent reaction, which is a method to rapidly construct imidazo[1,2-a]pyrazine scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride would be influenced by its molecular structure. The presence of bromine would increase the molecular weight and could affect the compound's boiling and melting points. The hydrochloride salt form suggests that the compound is likely to be more soluble in water and polar solvents compared to its free base form. The aromatic heterocyclic structure could also contribute to the compound's stability and potential interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis process of related compounds, such as 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, involves reductive amination, chlorization, and cyclization, highlighting the complex chemical reactions involved in producing these compounds (Teng Da-wei, 2012).

Biological and Pharmacological Activities

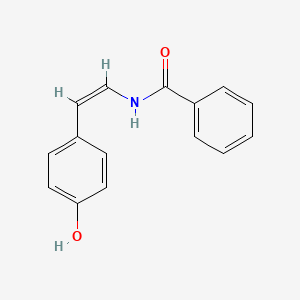

- Imidazo[1,2-a]pyrazine derivatives demonstrate a range of biological activities, such as uterine-relaxing and antibronchospastic activities. These compounds also show cardiac-stimulating properties, highlighting their potential in medical applications (C. Sablayrolles et al., 1984).

- Development of 3-aminoimidazo[1,2-a]pyrazines via Groebke–Blackburn–Bienaymé multicomponent reaction, a process important in drug synthesis, further emphasizes the compound's relevance in pharmaceutical research (M. Baenziger et al., 2017).

Antimicrobial and Antitumor Properties

- Novel coumarin derivatives containing pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyrimidine structures synthesized from 3-acetyl-6-bromo-2H-chromen-2-one demonstrated antitumor activity against liver carcinoma, signifying the compound's potential in cancer research (S. M. Gomha et al., 2015).

- Some imidazo[1,2-a]pyrazine-2-carboxamide derivatives have shown promising antimicrobial activity, suggesting their use in addressing bacterial infections (B. Jyothi & N. Madhavi, 2019).

Applications in Organic Chemistry

- 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, prepared from related compounds, exhibit chemiluminescent properties, indicating potential applications in analytical chemistry and bioimaging (M. Adamczyk et al., 2003).

Optoelectronic Applications

- Pyrazine-based compounds like dipyrrolopyrazine derivatives show promise in optoelectronic applications due to their optical and thermal properties, underscoring the material science aspect of these compounds (Puttavva Meti et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit g-protein families , suggesting that this compound may also interact with these proteins.

Mode of Action

Related compounds have been shown to inhibit g-protein signaling in a cellular context-dependent manner . They allow GDP release but prevent GTP entry, trapping Gaq in the nucleotide-free, empty pocket conformation .

Biochemical Pathways

The compound may affect the cyclic adenosine-3’,5’-monophosphate (cAMP) and the myo-inositol 1-phosphate (IP1) pathways . These pathways are involved in a wide variety of cellular responses, leading to important physiological functions such as platelet aggregation and insulin-stimulated glucose transport .

Result of Action

Related compounds have been shown to potently inhibit critical functions in cancer progression, particularly cell proliferation and cell survival .

Action Environment

The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

Eigenschaften

IUPAC Name |

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3.ClH/c7-6-9-4-5-3-8-1-2-10(5)6;/h4,8H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKYKFZYHXJZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=C2Br)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188265-60-2 | |

| Record name | Imidazo[1,5-a]pyrazine, 3-bromo-5,6,7,8-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026846.png)

![N-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzamide](/img/structure/B3026851.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3026856.png)

![5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3026860.png)

![Tert-butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026862.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3026866.png)